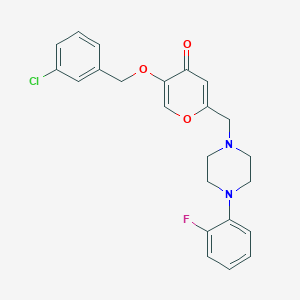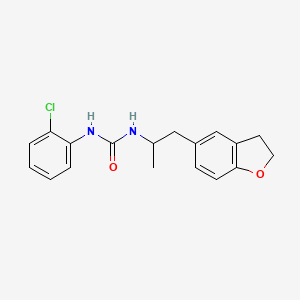
1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea, also known as CRF-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the activity of the corticotropin-releasing factor (CRF) receptor, which is involved in the regulation of stress responses and anxiety.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on similar chemical compounds to 1-(2-Chlorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea demonstrates their potential in various scientific applications, particularly in the synthesis and structural analysis of novel compounds. For instance, the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives has been explored, revealing that some of these derivatives possess promising antitumor activities. This indicates the potential of urea derivatives in medicinal chemistry and drug design (S. Ling et al., 2008).
Impact on Insect Physiology and Pest Control
Another significant application is in the development of new insecticides that interfere with cuticle deposition, illustrating the role of chlorophenyl urea derivatives in controlling pest populations safely towards mammals. This demonstrates their utility in agricultural sciences and pest management (R. Mulder & M. J. Gijswijt, 1973).
Crystallographic Studies and Material Science
Crystallographic studies of related compounds, such as chlorfluazuron, highlight the utility of these chemicals in understanding the molecular architecture and designing materials with specific properties. This is crucial for the development of pesticides and materials with novel properties (Seonghwa Cho et al., 2015).
Environmental Impact and Pollution Control
Research also extends to the environmental sciences, particularly in studying the impact of urea on the formation of chlorinated aromatics during waste incineration. This knowledge is vital for developing strategies to reduce pollution and improve air quality (Meihui Ren et al., 2021).
Antimicrobial and Antioxidant Applications
Furthermore, the antimicrobial activity of substituted dibenzo dioxaphosphocin-6-yl ureas has been explored, offering insights into the development of new antimicrobial agents. Additionally, studies on the antioxidant activity of new thiazole analogues possessing urea functionality indicate potential applications in the development of antioxidant therapies (P. Haranath et al., 2004; M. V. B. Reddy et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(10-13-6-7-17-14(11-13)8-9-23-17)20-18(22)21-16-5-3-2-4-15(16)19/h2-7,11-12H,8-10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUXHKDUATKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)
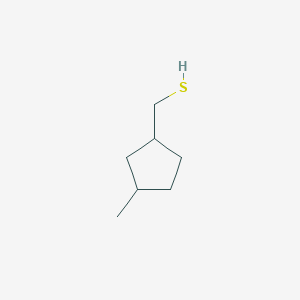
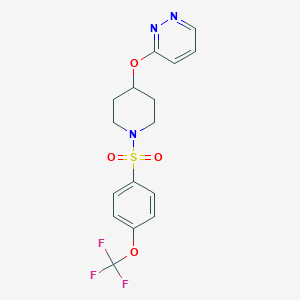
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)
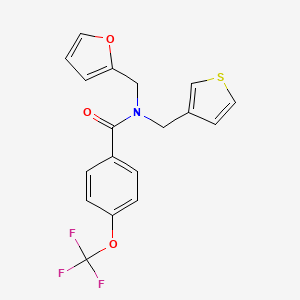



![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)


